6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine typically involves the reaction of a triazine derivative with morpholine. One common method involves replacing the chloride ion of a triazine compound with morpholine at 70–80°C in a dioxane/water solvent mixture using sodium carbonate as a base . This reaction can be carried out using conventional heating or microwave irradiation to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles.
Oxidation and Reduction: The triazine ring can be subjected to oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium carbonate and morpholine, with reactions typically carried out in a dioxane/water solvent mixture at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the triazine ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the triazine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with different nucleophiles can yield various substituted triazine derivatives.
Scientific Research Applications
6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, disrupting essential metabolic processes and leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-5-(morpholin-4-yl)-3-phenyl-1,2,4-triazine
- 6-Chloro-3-phenyl-1,2,4-triazine
- 5-Morpholino-3-phenyl-1,2,4-triazine
Uniqueness
6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine is unique due to the presence of both a methyl and morpholino group on the triazine ring. This combination of substituents imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(6-methyl-3-phenyl-1,2,4-triazin-5-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-11-14(18-7-9-19-10-8-18)15-13(17-16-11)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFUJWYPDWBWOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)C2=CC=CC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.